7-Amino-2,4,6-trimethylquinoline
Overview
Description
7-Amino-2,4,6-trimethylquinoline is a derivative of quinoline . It is also known by its systematic name, 7-Quinolinamine, 2,4,6-trimethyl .
Molecular Structure Analysis
The molecular formula of 7-Amino-2,4,6-trimethylquinoline is C12H14N2 . Its molecular weight is 186.26 g/mol . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-8-4-5-12-11 (6-8)9 (2)7-10 (3)13-12/h4-7H,1-3H3 .Chemical Reactions Analysis
Quinoline, the parent compound of 7-Amino-2,4,6-trimethylquinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Carbonic Anhydrase Inhibition : Derivatives of 7-amino-2,4,6-trimethylquinoline have been explored for their inhibitory effects on carbonic anhydrases, important enzymes in many physiological processes. These compounds showed varying levels of inhibition, indicating potential applications in pharmacology (Bozdağ et al., 2017).
Antiproliferative Activity : Studies have shown that certain 7-aminoquinoline derivatives possess significant antiproliferative activity, making them potential candidates for cancer treatment. For example, compounds containing sulfide and sulfone groups demonstrated substantial activity against cancer cell lines (Lee et al., 2011).
Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, related to 7-amino-2,4,6-trimethylquinoline, were prepared and tested for their antibacterial properties. Some derivatives showed good activity against gram-positive bacteria such as Staphylococcus aureus (Al-Hiari et al., 2007).
Malaria Therapy : 8-Aminoquinolines, a related class, have been used in malaria therapy, particularly for latent forms of the disease. These compounds have brought significant advancements in treatment but also pose challenges due to toxicity issues in certain patients (Baird, 2019).
Inhibitors of Protein Kinases : Isoquinolinesulfonamides, including some derivatives of 7-aminoquinoline, have been found to be potent inhibitors of protein kinases, which are significant in regulating cellular activities. These findings suggest potential applications in treating various diseases, including cancer (Hidaka et al., 1984).
Anticancer Agents : Novel 4-aminoquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, with several compounds showing higher activity than traditional drugs like doxorubicin (Ghorab et al., 2014).
properties
IUPAC Name |
2,4,6-trimethylquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-4-9(3)14-12-6-11(13)8(2)5-10(7)12/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADFRCWPFJSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C(=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153583 | |
Record name | 7-Amino-2,4,6-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2,4,6-trimethylquinoline | |
CAS RN |
122349-91-1 | |
Record name | 7-Amino-2,4,6-trimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122349911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-2,4,6-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINO-2,4,6-TRIMETHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1VJP3YC5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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